molecular formula C21H40O2 B12318344 methyl (E)-icos-13-enoate

methyl (E)-icos-13-enoate

Cat. No.: B12318344
M. Wt: 324.5 g/mol
InChI Key: XQXARCJTXXEQEX-CMDGGOBGSA-N
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Description

Distribution and Identification of Methyl Icos-13-enoate and Related Derivatives in Biological Systems

The identification of methyl (E)-icos-13-enoate and its related compounds in natural sources is a subject of ongoing phytochemical research. These molecules are part of the vast landscape of fatty acids and their esters that play numerous roles in biological systems.

Certain plant species have been identified as sources of icos-13-enoic acid and its derivatives. These compounds are typically found within complex mixtures of lipids in plant tissues, such as fruits and leaves.

Brucea javanica : The fruit of Brucea javanica (L.) Merr., a plant used in traditional medicine, contains an oil rich in fatty acids and their derivatives. frontiersin.orgnih.govnih.gov Analysis of the petroleum ether extract of these fruits has identified a wide array of compounds. bioline.org.brcabidigitallibrary.org Among the various fatty acid esters, one study identified methyl-(11E)-icosenoate , an isomer of the target compound. bioline.org.br The primary fatty acids identified in Brucea javanica oil are oleic acid and linoleic acid. frontiersin.orgnih.gov

Phlomis floccosa : In a phytochemical analysis of the Egyptian plant Phlomis floccosa D. Don, a member of the Lamiaceae family, the (Z)-isomer of icos-13-enoic acid was identified. google.com Gas chromatography-mass spectrometry (GC-MS) of the plant's aerial parts revealed the presence of (Z)-icos-13-enoic acid as a notable fatty acid constituent. google.com

Plant SourceIdentified CompoundIsomer
Brucea javanica (fruit)Methyl-(11E)-icosenoatetrans (E)
Phlomis floccosa (aerial parts)(Z)-icos-13-enoic acidcis (Z)

Marine environments are a rich source of diverse fatty acids, including various isomers of eicosenoic acid (C20:1). These compounds are integral to the lipid composition of marine organisms, influencing their physiology and adaptation.

Gadoleic Acid (C20:1(9Z)) : A prominent example is Gadoleic acid, also known as (9Z)-eicos-9-enoic acid. nih.gov This monounsaturated omega-11 fatty acid is commonly found in fish oils, particularly cod liver oil, and the lipids of other marine animals. nih.govgoogle.com It is considered an algal metabolite, indicating its origin within the marine food web. nih.gov The presence of eicosenoic acids like Gadoleic acid has been noted in the fatty acid profiles of various marine species, including gastropods and other sea creatures. researchgate.netebi.ac.uk

Common NameIUPAC NameFormulaNatural Sources
Gadoleic Acid(9Z)-eicos-9-enoic acidC₂₀H₃₈O₂Cod liver oil, other marine animal oils, algae

Microbial activity, particularly in the context of plant-pathogen interactions, can lead to the production of a variety of fatty acid derivatives. These compounds may play a role in defense mechanisms.

Ganoderma boninense : Infection of oil palm (Elaeis guineensis) roots by the fungus Ganoderma boninense, the causative agent of basal stem rot, induces significant metabolic changes in the host tissue. bioline.org.br Metabolomic studies using gas chromatography-mass spectrometry (GC-MS) have shown that fatty acid derivatives are more abundant in infected oil palm roots compared to healthy ones. nih.govprofesszionalis-kozmetikumok.hu In these infected roots, the compound (E)-icos-5-ene , an alkene isomer related to icosenoic acid, was identified. professzionalis-kozmetikumok.hu The accumulation of these lipid molecules is suggested to be part of the plant's defense response to the pathogen. professzionalis-kozmetikumok.hu

Biosynthetic Pathways and Precursors of Icos-13-enoates

The carbon backbones of icos-13-enoates are constructed through fundamental fatty acid synthesis pathways, followed by specific enzymatic modifications to introduce double bonds at particular locations.

De novo fatty acid synthesis is the primary pathway for producing the saturated fatty acid chains that serve as precursors to longer and unsaturated fatty acids. This process occurs in the cytoplasm (in animals and fungi) and plastids (in plants).

The synthesis begins with the precursor molecule acetyl-CoA. The enzyme acetyl-CoA carboxylase catalyzes the conversion of acetyl-CoA to malonyl-CoA, the building block for the growing fatty acid chain. The fatty acid synthase (FAS) complex then orchestrates a repeating four-step cycle (condensation, reduction, dehydration, and another reduction) that adds two-carbon units from malonyl-CoA to the elongating chain. This process typically yields palmitic acid (C16:0) or stearic acid (C18:0). To form the 20-carbon backbone of icosenoic acid, these C16 or C18 fatty acids must undergo further elongation by enzyme systems known as elongases, which add additional two-carbon units.

The introduction of a double bond into a saturated fatty acid chain is a critical step catalyzed by a class of enzymes called desaturases.

Front-End Desaturases : The formation of specific isomers, such as the Δ13 double bond in icos-13-enoic acid, involves the action of specific desaturases. Front-end desaturases are a unique class of oxygenases that introduce double bonds between a pre-existing double bond and the carboxyl end of the fatty acid chain. frontiersin.org These enzymes, which include Δ5 and Δ6 desaturases, are crucial for the synthesis of various polyunsaturated fatty acids. cabidigitallibrary.org The creation of an unsaturated fatty acid like icos-13-enoic acid from its saturated precursor, eicosanoic acid, would require a desaturase capable of acting at the 13th carbon position. These enzymes are widespread in eukaryotes, including algae, fungi, plants, and animals. frontiersin.org

Properties

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl (E)-icos-13-enoate

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8+

InChI Key

XQXARCJTXXEQEX-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Natural Occurrence and Biological Contexts of Icos 13 Enoates

Biosynthetic Pathways and Precursors of Icos-13-enoates

Stereospecificity of Desaturases Yielding (E) or (Z) Configurations

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. These enzymes exhibit remarkable regio- and stereospecificity, meaning they introduce the double bond at a specific position and in a specific geometric configuration, either cis (Z) or trans (E).

The majority of naturally occurring unsaturated fatty acids possess the cis configuration. However, desaturases capable of producing trans double bonds have been identified. The formation of an (E) double bond is a stereospecific process, with the enzyme controlling the precise geometry of the product nih.gov. While a specific Δ13-desaturase that produces an (E) configuration has not been explicitly characterized for icosanoic acid, the existence of such enzymes for other fatty acids suggests a potential pathway. For example, some desaturases involved in insect pheromone biosynthesis are known to produce (E)-isomers .

The reaction mechanism of these desaturases typically involves the removal of two adjacent hydrogen atoms from the fatty acid substrate, a process that requires a metal cofactor (usually iron) and molecular oxygen nih.gov. The active site of the enzyme dictates the stereochemical outcome of the reaction.

Methylation Pathways to Form Fatty Acid Methyl Esters (e.g., S-adenosyl-L-methionine-dependent methylases)

The final step in the formation of methyl (E)-icos-13-enoate is the esterification of the carboxylic acid group of (E)-icos-13-enoic acid with a methyl group. In biological systems, this is often catalyzed by a class of enzymes known as methyltransferases.

Specifically, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are a large family of enzymes that transfer a methyl group from the cofactor SAM to a wide range of substrates, including fatty acids nih.govjax.org. The reaction involves the nucleophilic attack of the carboxylate group of the fatty acid on the methyl group of SAM, resulting in the formation of a fatty acid methyl ester and S-adenosyl-L-homocysteine mdpi.comresearchgate.net.

While the direct methylation of free fatty acids can occur, it is also possible that the methylation occurs on a fatty acid that is part of a more complex lipid, which is then hydrolyzed to release the FAME. The production of various fatty acid methyl esters has been achieved in engineered microorganisms like E. coli by expressing heterologous methyltransferases nih.gov.

Table 2: Key Enzymes in the Putative Biosynthesis of this compound

Enzyme ClassFunctionSubstrate (Putative)Product (Putative)Cofactor
Δ13-DesaturaseIntroduction of a double bond at the C13 positionIcosanoyl-CoA(E)-Icos-13-enoyl-CoAFe2+, O2, NAD(P)H
S-adenosyl-L-methionine-dependent methyltransferaseMethylation of the carboxyl group(E)-Icos-13-enoic acidThis compoundS-adenosyl-L-methionine

Advanced Synthetic Methodologies for Methyl E Icos 13 Enoate and Analogous Compounds

Enzymatic Catalysis in Directed Synthesis of Unsaturated Methyl Esters

Enzymatic catalysis has emerged as a cornerstone of green chemistry, providing highly selective and efficient routes for the synthesis of complex molecules under mild conditions. In the context of unsaturated methyl esters, enzymes, particularly lipases, offer unparalleled precision in catalyzing esterification and in controlling stereochemistry.

Lipase-Mediated Esterification and Transesterification from Fatty Acids

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile biocatalysts that facilitate the formation of ester bonds. In low-water environments, the equilibrium of their hydrolytic activity is reversed, favoring ester synthesis. This property is widely exploited for the production of fatty acid methyl esters (FAMEs), including long-chain monounsaturated variants. The synthesis can proceed via two primary pathways: direct esterification of a fatty acid with methanol (B129727) or transesterification of a triglyceride or another ester with methanol.

Direct Esterification: This process involves the direct reaction of a carboxylic acid with an alcohol. Lipase-catalyzed esterification is highly efficient and avoids the harsh conditions and side reactions associated with chemical catalysis. For the synthesis of long-chain unsaturated methyl esters, a suitable fatty acid precursor would be reacted with methanol in the presence of an immobilized lipase (B570770). Immobilization of the enzyme enhances its stability, reusability, and tolerance to organic solvents, making the process more economically viable.

Transesterification: Also known as alcoholysis, this reaction involves the exchange of the alcohol moiety of an ester. In the context of FAME production, triglycerides from vegetable oils or animal fats are common starting materials. The lipase catalyzes the stepwise reaction of the triglyceride with methanol, producing a mixture of FAMEs and glycerol. The choice of lipase is crucial as its regioselectivity can influence the product distribution.

Several factors influence the yield and efficiency of lipase-mediated esterification and transesterification, including the choice of lipase, reaction temperature, water content, and the molar ratio of alcohol to the fatty acid or triglyceride. For instance, liquid lipases, such as that from Thermomyces lanuginosus, have been effectively used in the synthesis of methyl esters from various feedstocks.

Table 1: Lipase-Catalyzed Synthesis of Fatty Acid Methyl Esters

Lipase Source Substrate Reaction Type Key Parameters Yield (%)
Thermomyces lanuginosus (liquid) Tallow/Soybean Oil Blend Transesterification 35°C, 4.5:1 Methanol:Feedstock, 9% water 79.9 - 84.6
Rhizomucor miehei (immobilized) Oleic Acid & Fructose Esterification 65°C, Solvent-free 83
Candida antarctica B (immobilized) Oleic Acid & Sucrose Esterification 65°C, Solvent-free, Water activity control 89 - 96

Chemoenzymatic Strategies for Stereoselective Olefin Production

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the broad reaction scope of chemical synthesis to create efficient and novel reaction cascades. This approach is particularly valuable for the production of stereochemically pure olefins. One strategy involves using enzymes to create chiral intermediates that are then subjected to chemical transformations to form the desired alkene.

For instance, ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family can catalyze the asymmetric reduction of activated C=C bonds, a process that can be reversed to perform enantioselective desaturation of carbonyl compounds. This biocatalytic desaturation offers a green alternative to traditional chemical oxidation methods for creating α,β-unsaturated carbonyl compounds, which can be precursors to other olefins.

Another powerful chemoenzymatic approach involves the combination of enzymatic reactions with photocatalysis. For example, a cooperative chemoenzymatic process can convert triglycerides directly to alkenes by combining the enzymatic hydrolysis of the triglyceride with a photocatalytic dehydrodecarboxylation of the resulting fatty acids. This method allows for the synthesis of long-chain terminal alkenes from renewable feedstocks.

Biocatalytic Approaches for Introducing Specific Double Bond Geometries

The geometric configuration of the double bond (cis or trans, also denoted as Z or E) is critical to the chemical and physical properties of a fatty acid ester. Nature exquisitely controls double bond geometry during the biosynthesis of unsaturated fatty acids through the action of desaturase enzymes, which typically produce cis isomers. However, achieving specific, non-native double bond geometries, such as the (E)-configuration in methyl (E)-icos-13-enoate, often requires tailored biocatalytic or chemical methods.

While desaturases are the natural experts in creating cis-double bonds, other enzyme classes can be engineered or selected for their ability to influence or generate trans-double bonds. For example, certain isomerases can catalyze the cis-trans isomerization of double bonds in fatty acids. Furthermore, enzyme engineering and directed evolution can be employed to alter the selectivity of existing enzymes or to create novel biocatalysts with the desired stereochemical control.

Another approach involves the use of enzymes that can act on substrates containing a pre-existing functional group that can then be chemically converted to a double bond with a specific geometry. For example, a hydratase can introduce a hydroxyl group at a specific position in a fatty acid chain. This hydroxylated intermediate can then be dehydrated using chemical methods that favor the formation of an (E)-alkene.

Organic Synthesis Strategies for Monounsaturated Long-Chain Fatty Esters

Traditional organic synthesis provides a robust and versatile toolbox for the construction of carbon-carbon double bonds with high stereocontrol. For a target molecule like this compound, olefin metathesis and stereocontrolled olefination reactions are particularly powerful strategies.

Olefin Metathesis Reactions for Targeted Alkene Formation (e.g., Cross-Metathesis with Unsaturated Fatty Acid Methyl Esters)

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon double bonds are formed. This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), involves the scrambling of alkylidene groups between two olefins. Cross-metathesis, the reaction between two different alkenes, is a particularly useful tool for elongating or modifying the carbon chains of fatty acid esters.

To synthesize a long-chain monounsaturated ester, a shorter-chain unsaturated fatty acid methyl ester can be reacted with a suitable terminal or internal alkene. For example, the cross-metathesis of methyl oleate (B1233923) with another olefin can lead to the formation of new, longer-chain unsaturated esters. The reaction is often subject to thermodynamic control, but high conversions can be achieved, especially in solvent-free conditions with second-generation Grubbs catalysts.

Table 2: Cross-Metathesis of Unsaturated Fatty Acid Methyl Esters

Substrates Catalyst Conditions Conversion (%) Selectivity (%)
Methyl Oleate & Eugenol Grubbs' 2nd Gen. 50°C, Ethanol >90 >98
Methyl Oleate & cis-2-Butene-1,4-diol Stewart-Grubbs 0°C High -
Methyl Oleate & Ethylene (B1197577) Hoveyda-Grubbs (supported) 313-343 K 82 77 (to ethenolysis products)

Stereocontrolled Olefinating Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classic and highly reliable methods for the synthesis of alkenes from carbonyl compounds. These reactions offer excellent control over the location of the newly formed double bond.

The Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically afford (E)-alkenes with high selectivity. wikipedia.org For the synthesis of this compound, a C14-aldehyde could be reacted with a stabilized ylide derived from a C6-phosphonium salt containing a methyl ester group. The reaction can be performed under mild conditions and is tolerant of a wide range of functional groups. Aqueous media have been shown to be effective for Wittig reactions with stabilized ylides, often leading to high yields and excellent (E)-selectivity. acs.org

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. Furthermore, the HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, making it an excellent choice for the synthesis of compounds like this compound. wikipedia.org The reaction typically involves the deprotonation of a phosphonate ester with a base, followed by reaction with an aldehyde or ketone.

Table 3: Stereocontrolled Olefinating Reactions for (E)-Alkene Synthesis

Reaction Carbonyl Substrate Reagent Conditions Yield (%) (E/Z) Ratio
Wittig Aromatic & Long-chain Aliphatic Aldehydes Stabilized Ylides Aqueous NaHCO3 80-98 up to 99:1
HWE Aldehydes/Ketones Phosphonate Carbanions Various bases (e.g., NaH, NaOMe) Generally high Predominantly E

Mechanistic Investigations of Biological Roles of Icos 13 Enoates

Role as Intra- and Intercellular Signaling Molecules in Non-Human Organisms (inferred from eicosanoid class)

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids like icosenoic acid, are crucial mediators of cellular communication in a wide array of non-human organisms. wikipedia.orgresearchgate.net Their actions are not confined to a single level of biological organization; they can signal events within cells (intracellular), between cells (intercellular), and even between different organisms. scielo.brsemanticscholar.org This functional diversity makes them pivotal in processes ranging from subtle "housekeeping" physiological actions to critical life-cycle events. semanticscholar.orgpsu.edu

In invertebrates, eicosanoids are integral to numerous biological functions, including reproduction, ion transport, and peptide hormone signal transduction. scielo.brsemanticscholar.org Research has shown that these molecules are involved in key life-history stages, such as oocyte maturation in starfish and hatching in barnacles. psu.edu For instance, certain prostaglandins (B1171923) (a type of eicosanoid) are implicated in inducing egg-laying behavior in the house cricket, Acheta domesticus. scielo.brsemanticscholar.org

Eicosanoids also play a central role in the innate immunity of invertebrates. hilarispublisher.com They are key signaling molecules that help mediate cellular defense reactions against bacterial infections. scielo.brsemanticscholar.org Studies on the tobacco hornworm, Manduca sexta, provided early evidence that eicosanoids are involved in clearing bacterial infections from the hemolymph. scielo.brsemanticscholar.org In the fruit fly, Drosophila melanogaster, a simplified prostaglandin (B15479496) signaling pathway is essential for proper development, and its disruption leads to lethality. plos.orgbiorxiv.org This pathway involves a single prostaglandin receptor, which, when activated by prostaglandins like PGE2 and PGD2, regulates processes such as tracheal development. plos.orgbiorxiv.org

Furthermore, eicosanoids are involved in host-parasite interactions. scielo.br Some parasites can secrete prostaglandins to manipulate the host's defense mechanisms, thereby enhancing their own survival. scielo.br For example, ticks secrete prostaglandins in their saliva, which is thought to weaken the host's immune response at the feeding site. scielo.br

The biosynthesis and signaling pathways of eicosanoids can differ between invertebrates and mammals. hilarispublisher.com In many terrestrial insects, for example, the production of arachidonic acid (a primary precursor for eicosanoids) begins with the hydrolysis of linoleic acid from membrane phospholipids, which then undergoes elongation and desaturation. hilarispublisher.com

Table 1: Examples of Eicosanoid Functions in Non-Human Organisms

Organism/Group Biological Process Specific Eicosanoid Role
Insects (general) Immunity Mediation of cellular defense against bacteria. scielo.brsemanticscholar.org
Insects (general) Reproduction Regulation of egg-laying behavior. scielo.brsemanticscholar.org
Drosophila melanogaster Development Regulation of tracheal system development. plos.orgbiorxiv.org
Starfish Reproduction Mediation of oocyte maturation. psu.edu
Barnacles Development Involvement in the hatching process. psu.edu
Ticks Host-Parasite Interaction Attenuation of host immune responses. scielo.br

Involvement in Ecological Interactions and Chemical Communication (e.g., potential pheromonal functions)

Fatty acid derivatives, including methyl esters like methyl (E)-icos-13-enoate, are frequently employed as chemical signals in ecological interactions, particularly as pheromones in insects. researchgate.net Many insect species, especially within the order Lepidoptera (moths and butterflies), utilize fatty acid metabolites for mate attraction and communication. researchgate.netoup.com These pheromones are typically biosynthesized from common fatty acids through a series of enzymatic steps including desaturation, chain-shortening or elongation, and modification of the terminal functional group to an alcohol, aldehyde, or acetate (B1210297) ester. nih.gov

The specific structure of these molecules, including chain length, and the position and geometry (Z or E) of double bonds, is critical for their biological activity. nih.gov For example, (Z)-icos-13-en-10-one, a compound structurally related to icos-13-enoic acid, is the sex pheromone of the peach fruit moth. The male moth's olfactory system is highly specific to the (Z) isomer, demonstrating the precision of chemical communication.

While direct evidence for this compound as a pheromone is not extensively documented in the provided search results, the presence of structurally similar compounds in insect pheromone blends is well-established. For instance, various C20 fatty acids and their derivatives, such as (Z)-11-icosenal and (Z)-11-icosenol, are major components of the wing pheromones of Heliconius melpomene butterflies. oup.com The biosynthesis of these long-chain unsaturated compounds often starts from saturated fatty acid precursors like palmitic acid or stearic acid. nih.gov

In bumblebees, specific long-chain fatty acids found in triacylglycerols are considered potential precursors for the aliphatic compounds that constitute male marking pheromones. nih.gov For example, species that use icos-15-en-1-ol in their pheromone blend show higher than usual levels of the corresponding icos-15-enoic acid in their fat bodies, suggesting a direct biosynthetic link. nih.gov Similarly, fatty acid methyl esters have been identified in the pheromone glands of other insects, such as the moth Chilecomadia valdiviana, where they are thought to be precursors to the active pheromone components. researchgate.net The use of fatty acid derivatives extends beyond sex pheromones; they can also act as alarm signals or regulate social behaviors, such as in honeybees where ethyl oleate (B1233923) acts as a primer pheromone influencing worker behavior. annualreviews.orgresearchgate.net

Contributions to Lipid Metabolism and Structural Components in Specific Tissues of Model Organisms

In the model plant Arabidopsis, eicosenoic acid (20:1) is found in the seed storage lipids. nih.gov Specific enzymes, namely long-chain acyl-coenzyme A synthetases (LACS), are responsible for activating fatty acids so they can enter metabolic pathways like β-oxidation. Two such enzymes, LACS6 and LACS7, show strong activity towards eicosenoic acid, indicating their role in metabolizing this specific fatty acid from seed storage lipids. nih.gov

In animal models, the incorporation and metabolism of various fatty acids, including C20 isomers, have been studied to understand their physiological effects. nih.govresearchgate.net For example, studies in 3T3-L1 adipocytes (a mouse cell line model for fat cells) have investigated how different positional isomers of cis-eicosenoic acid affect adipogenesis (the formation of fat cells) and lipid accumulation. researchgate.net These studies demonstrate that specific isomers can influence cellular triglyceride content, highlighting the metabolic importance of double bond position within the fatty acid chain. researchgate.net The intestine is a key site for dietary lipid absorption and packaging, and studies in model organisms like zebrafish and Drosophila are helping to elucidate the molecular mechanisms of intestinal lipid metabolism. nih.gov

Interactions with Biological Defenses and Pathogen Responses in Plants

Plants utilize a sophisticated arsenal (B13267) of chemical defenses against pathogens, and fatty acids and their derivatives, known as oxylipins, are central to these responses. nih.govnih.gov These molecules function not just as building blocks for physical barriers like the cuticle, but also as potent signaling molecules that modulate basal, effector-triggered, and systemic immunity. annualreviews.orgnih.gov

Upon pathogen attack, plant cell membranes are damaged, leading to the release of polyunsaturated fatty acids (PUFAs) via lipase (B570770) activity. nih.gov These free fatty acids can act directly as antimicrobial agents or be converted into a diverse family of oxylipins, which function as signals to activate defense mechanisms. nih.gov The synthesis of oxylipins is a highly dynamic process that is triggered by biotic stress. nih.gov

The oxylipin pathway branches into several sub-pathways, producing various classes of compounds including the well-known phytohormone jasmonic acid (JA). nih.govusp.br Methyl jasmonate, a volatile derivative, can act as an airborne signal to warn neighboring plants of an attack. usp.br The induction of JA is a common response to infection by necrotrophic fungi like Alternaria brassicicola. nih.gov Research shows that for certain defense genes, such as the plant defensin (B1577277) gene PDF1.2, the ethylene (B1197577) and jasmonate signaling pathways must be activated concomitantly to mount a successful defense. nih.gov

While direct research on this compound in plant defense is not specified in the search results, the general principles of fatty acid-derived signaling are applicable. Plants can recognize pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as cutin monomers released by pathogen enzymes, which triggers an immune response. mdpi.com This response often involves the production of reactive oxygen species and the expression of pathogenesis-related genes. mdpi.comnih.gov

Furthermore, pathogen-induced changes in a plant's volatile profile, which can include fatty acid derivatives, can influence the behavior of insect vectors. plos.org For example, plants infected with the bacterium Candidatus Liberibacter asiaticus release significantly more methyl salicylate, a derivative of the salicylic (B10762653) acid defense pathway, which attracts the psyllid vector. plos.org This illustrates the complex interplay between plant defense signaling, pathogen strategy, and ecological interactions.

Metabolic Transformations of Methyl E Icos 13 Enoate in Non Human Biological Systems

Enzymatic Hydrolysis of the Methyl Ester Linkage

The initial and requisite step for the metabolism of methyl (E)-icos-13-enoate is the cleavage of its methyl ester bond to release the free fatty acid, (E)-icos-13-enoic acid, and methanol (B129727). This reaction is predominantly catalyzed by lipase (B570770) enzymes.

Lipases are a class of hydrolases that are widespread in nature and capable of hydrolyzing ester bonds in lipids. In various non-human systems, such as microorganisms, these enzymes facilitate the conversion of fatty acid methyl esters (FAMEs) into their corresponding fatty acids. monash.edu This enzymatic hydrolysis is a reversible process, and the reaction equilibrium can be influenced by several factors, including temperature, pH, enzyme concentration, and the concentration of the products, particularly methanol. monash.eduresearchgate.net Studies on the enzymatic hydrolysis of various FAMEs have shown that high conversion rates can be achieved by optimizing these reaction conditions and by removing the methanol by-product to shift the equilibrium towards fatty acid production. monash.edu For instance, research on the hydrolysis of methyl ricinoleate (B1264116) using Candida antarctica Lipase B demonstrated that optimal conditions, including a temperature of 60°C and a specific buffer-to-substrate ratio, could achieve a conversion of up to 98.5%. researchgate.net While specific kinetic data for this compound is not extensively documented, the general principles of lipase-catalyzed hydrolysis of long-chain FAMEs are applicable. monash.eduresearchgate.net

ParameterInfluence on HydrolysisResearch Findings
Enzyme Lipases (e.g., from Candida species)Catalyzes the hydrolysis of the methyl ester bond. researchgate.net
Temperature Affects reaction rate and enzyme stability.Optimal temperatures for FAME hydrolysis are often in the range of 40-60°C. researchgate.net
Substrate This compoundServes as the reactant for the enzymatic reaction.
Products (E)-Icos-13-enoic acid and MethanolAccumulation of methanol can inhibit the forward reaction and limit conversion. monash.edu
Process Sequencing batch processRemoving the methanol by-product in stages can overcome equilibrium limitations and improve the yield of the fatty acid. monash.edu

Beta-Oxidation Pathways of the Icos-13-enoate Carbon Chain

Once converted to its free fatty acid form, (E)-icos-13-enoic acid can be broken down for energy through the beta-oxidation pathway, primarily within the mitochondria and peroxisomes. This catabolic process systematically shortens the long carbon chain of the fatty acid. Icosenoic acid, being a C20 fatty acid, is categorized as a long-chain fatty acid (LCFA). nih.gov

The beta-oxidation of a monounsaturated fatty acid like icos-13-enoic acid follows the standard steps of oxidation, hydration, oxidation, and thiolysis, with an additional isomerization step required to handle the double bond. The process begins at the carboxyl end of the molecule. For (E)-icos-13-enoic acid, the initial cycles of beta-oxidation proceed normally until the double bond at position 13 interferes with the pathway. An auxiliary enzyme, an isomerase, is required to shift the position and configuration of the double bond to allow the beta-oxidation spiral to continue, ultimately leading to the production of acetyl-CoA molecules, which can then enter the citric acid cycle for energy generation. In some organisms, such as certain insects, very-long-chain fatty acids (VLCFAs) are known to be precursors to other bioactive compounds through processes that can involve beta-oxidation. slu.senih.gov

Further Desaturation and Elongation Processes Affecting Icos-13-enoate Derivatives

The (E)-icos-13-enoic acid molecule can also serve as a substrate for anabolic pathways, specifically fatty acid desaturation and elongation, which modify its structure to produce other fatty acids. frontiersin.org These processes are catalyzed by desaturase and elongase enzyme systems, which are found in a wide range of non-human organisms, including microbes, fungi, plants, and aquatic animals. frontiersin.orgresearchgate.netwur.nl

Desaturation: Desaturase enzymes introduce new double bonds into the fatty acid chain. frontiersin.org (E)-Icos-13-enoic acid (a 20:1 fatty acid) could theoretically be acted upon by a desaturase to create a polyunsaturated fatty acid (PUFA). For example, a Δ5-desaturase could introduce a double bond at the 5th carbon, or a Δ8-desaturase could act on the chain. frontiersin.orgnottingham.ac.uk The resulting PUFAs can be crucial components of cell membranes or precursors for other bioactive molecules.

Elongation: Elongase enzymes add two-carbon units to the carboxyl end of a fatty acid chain. frontiersin.org Icos-13-enoic acid could be elongated by a C20 elongase to form a C22 (docosenoic) fatty acid. nottingham.ac.uk This elongated fatty acid could then undergo further desaturation. These pathways are key for the synthesis of very-long-chain polyunsaturated fatty acids (LC-PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in many marine microbes and aquatic animals. researchgate.netnottingham.ac.uk

Enzyme ClassFunctionPotential Effect on Icos-13-enoateOrganism Type
Desaturases Introduce double bonds into the fatty acid acyl chain. frontiersin.orgConversion to a polyunsaturated C20 fatty acid.Microbes, Plants, Fungi, Aquatic Animals researchgate.netwur.nlpnas.org
Elongases Extend the fatty acid chain, typically by two carbons. frontiersin.orgConversion to a C22 monounsaturated fatty acid.Microbes, Plants, Aquatic Animals researchgate.netnottingham.ac.uk

Conversion to Secondary Metabolites (e.g., epoxidation by cytochrome P450 enzymes)

The double bond within (E)-icos-13-enoic acid provides a reactive site for conversion into various secondary metabolites. A significant transformation is epoxidation, often carried out by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov

Cytochrome P450 enzymes are a diverse superfamily of heme-containing proteins found in all kingdoms of life. d-nb.info They play a critical role in the metabolism of a vast array of endogenous and exogenous compounds. In fatty acid metabolism, P450s can function as epoxidases, incorporating one oxygen atom from O₂ into the double bond of an unsaturated fatty acid to form an epoxide. nih.govd-nb.info The resulting product from (E)-icos-13-enoic acid would be an epoxy-eicosanoic acid. These fatty acid epoxides are known to be potent lipid mediators in various physiological processes. nih.govnih.gov Other enzymes, such as fungal peroxygenases, have also been shown to be highly effective at catalyzing the epoxidation of unsaturated fatty acids and their methyl esters. csic.es These biocatalytic processes represent an alternative to chemical epoxidation methods. csic.escirad.fr

Advanced Analytical and Characterization Techniques for Icos 13 Enoates

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification, Quantification, and Isomer Differentiation

GC-MS is a cornerstone technique for the analysis of volatile compounds such as FAMEs. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. This combination allows for the effective separation of complex mixtures and the determination of the molecular weight and fragmentation patterns of individual components, which is essential for structural confirmation and isomer differentiation.

Under Electron Ionization (EI), FAMEs exhibit characteristic fragmentation patterns. For methyl (E)-icos-13-enoate, the mass spectrum would display a molecular ion (M⁺) peak at m/z 324.5. A prominent peak at m/z 74, resulting from a McLafferty rearrangement, is characteristic of methyl esters and helps confirm the presence of the methoxycarbonyl group. Other significant ions include [M-31]⁺ from the loss of a methoxy group (OCH₃) and [M-43]⁺ corresponding to the loss of a propyl group.

However, standard EI-MS does not readily reveal the location of the double bond due to ion migration. To overcome this, chemical derivatization is employed. A common method is the reaction with dimethyl disulfide (DMDS), which forms a dithioether adduct across the double bond. rwth-aachen.de Subsequent EI-MS analysis of the DMDS adduct of this compound would induce fragmentation at the C-S bonds. The key fragmentation occurs at the carbon-carbon bond between the two thioether groups, yielding diagnostic ions that reveal the original position of the double bond at C-13. For a double bond at the 13-enoate position, cleavage would produce characteristic fragments that sum to the molecular weight of the adduct, thus pinpointing the unsaturation site. rwth-aachen.denih.gov

Another approach involves chemical ionization techniques. For instance, using acetonitrile as a reagent gas in atmospheric pressure chemical ionization (APCI) can form adducts with the unsaturated FAME. nih.gov Fragmentation of these adducts yields specific ions that allow for the unambiguous localization of the double bond. nih.govnih.gov

Table 1: Characteristic GC-MS Fragments for Saturated Fatty Acid Methyl Esters

m/z (mass-to-charge ratio)Ion IdentitySignificance
M⁺Molecular IonIndicates the molecular weight of the compound.
74[CH₃OC(OH)=CH₂]⁺Product of McLafferty rearrangement; characteristic of methyl esters.
87[CH₂CH₂COOCH₃]⁺Cleavage at the β-γ bond.
[M-31]⁺[M-OCH₃]⁺Loss of the methoxy group.
[M-43]⁺[M-C₃H₇]⁺Loss of a propyl group from the alkyl chain.
Note: While this table shows general fragments for saturated FAMEs, the molecular ion for this compound is m/z 324.5. The key to locating the double bond often requires derivatization.

Retention indices are used to convert retention times into system-independent values, aiding in compound identification by comparing experimental values to those in databases. The Kovats retention index system is widely used, which normalizes the retention time of an analyte to that of adjacent n-alkanes.

Table 2: General Elution Order of C20:1 FAME Isomers on Different GC Column Phases

Column Stationary PhaseElution OrderRationale
Non-polar (e.g., 100% Dimethylpolysiloxane)Minimal separation, often co-elute or slight separation based on boiling point.Separation is primarily based on volatility. Cis and trans isomers have very similar boiling points.
Highly Polar (e.g., Biscyanopropyl Polysiloxane)trans isomer elutes before cis isomer.The linear shape of the trans isomer interacts less with the polar stationary phase compared to the bent shape of the cis isomer, leading to faster elution. fishersci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of organic molecules. nih.gov Through various 1D and 2D experiments, it is possible to map the entire carbon skeleton and determine the precise spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides a wealth of information. The characteristic signals for a long-chain FAME include:

A singlet at ~3.67 ppm for the methoxy (–OCH₃) protons. aocs.org

A triplet at ~2.30 ppm for the α-methylene protons (C-2, –CH₂COOCH₃).

A complex multiplet around 1.62 ppm for the β-methylene protons (C-3).

A large signal centered around 1.2-1.4 ppm for the bulk of the methylene (–CH₂–) protons in the aliphatic chain.

A triplet at ~0.88 ppm for the terminal methyl (–CH₃) protons. aocs.org

The key to confirming the (E)- or trans-configuration of the double bond lies in the signals of the olefinic protons (–CH=CH–) at C-13 and C-14, which typically resonate around 5.3-5.4 ppm. nih.gov For a trans double bond, the coupling constant (J-value) between the two olefinic protons is characteristically large, typically in the range of 15-18 Hz. This is significantly different from the smaller coupling constant of ~10-12 Hz observed for a cis double bond. This distinct difference in the J-coupling constant provides definitive proof of the (E)-stereochemistry. The protons allylic to the double bond (at C-12 and C-15) would appear as multiplets around 2.0 ppm.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals would be observed for each carbon atom in a unique chemical environment. Key expected chemical shifts include:

The carbonyl carbon (C=O) of the ester group at ~174 ppm. libretexts.org

The methoxy carbon (–OCH₃) at ~51 ppm.

The olefinic carbons (C-13 and C-14) in the range of 125-135 ppm. oregonstate.edu Carbons in a trans double bond typically resonate slightly differently than those in a cis bond.

The allylic carbons (C-12 and C-15) would appear at approximately 32-33 ppm. It has been noted that allylic carbons in trans-configured fatty acids are slightly shielded (shifted upfield to a lower ppm value) compared to their cis counterparts.

The bulk of the methylene carbons of the long aliphatic chain resonate between 22 and 32 ppm.

The terminal methyl carbon appears at ~14 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon Atom(s)Chemical EnvironmentPredicted Chemical Shift (ppm)
C-1Carbonyl (C=O)~174
-OCH₃Methoxy~51
C-13, C-14Olefinic (-CH=CH-)125 - 135
C-2α-Methylene (-CH₂COO)~34
C-12, C-15Allylic Methylene~32-33
C-3 to C-11, C-16 to C-19Aliphatic Methylene22 - 32
C-20Terminal Methyl (-CH₃)~14

While 1D NMR provides significant data, complex structures benefit from 2D NMR experiments to resolve signal overlap and establish definitive connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, a COSY spectrum would show correlations between the olefinic protons (H-13 and H-14), and between these olefinic protons and their adjacent allylic protons (H-12 and H-15). It would also map out the connectivity of all the protons along the two alkyl segments of the chain, starting from the terminal methyl group and the α-methylene group, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the olefinic proton signals (~5.4 ppm) and the olefinic carbon signals (~130 ppm), and connect the methoxy proton signal (~3.67 ppm) to the methoxy carbon signal (~51 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular structure, especially around quaternary carbons or heteroatoms. columbia.edu In the analysis of this compound, a crucial HMBC correlation would be observed from the methoxy protons (–OCH₃) to the carbonyl carbon (C=O), confirming the ester functionality. Additionally, long-range correlations from the allylic protons (H-12, H-15) to both olefinic carbons (C-13, C-14) would further solidify the position of the double bond.

By combining the information from these advanced 2D NMR experiments, every proton and carbon signal can be unambiguously assigned, providing a complete and definitive structural elucidation of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the compound. These spectral signatures are essential for confirming the chemical structure and identifying key molecular features.

The analysis of fatty acid methyl esters (FAMEs), including long-chain unsaturated esters like this compound, typically displays several distinct peaks. The most prominent of these is the strong absorption band associated with the carbonyl group (C=O) of the ester, which is typically observed in the region of 1730-1746 cm⁻¹ researchgate.net. The presence of the methyl ester is further confirmed by peaks corresponding to the methyl asymmetric bending (CH₃) and the methoxy group stretching (O-CH₃) journalajacr.com. The C-H stretching vibrations of the aliphatic chain are also evident in the spectrum.

Key functional groups and their expected FTIR absorption ranges for this compound are summarized in the table below.

Functional GroupBondVibration TypeTypical Wavenumber (cm⁻¹)
Alkene=C-HStretching3006-3007
Alkane-CH₂Asymmetric Stretching2920-2929
Alkane-CH₃Symmetric Stretching~2853
EsterC=OStretching1739-1744
Alkane-CH₂Bending1421-1461
EsterC-OAsymmetric Stretching1159-1166
Alkane-CH₂Rocking718-723

This table presents typical wavenumber ranges for the functional groups found in long-chain fatty acid methyl esters based on spectroscopic data. journalajacr.comnih.gov

The FTIR spectrum of this compound would also be expected to show a band corresponding to the C=C stretching of the trans-alkene, typically found around 1624-1652 cm⁻¹ nih.gov. The precise identification of these characteristic bands allows for the qualitative confirmation of the compound's structure and can be used to monitor its purity or detect the presence of impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation, Purification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of fatty acid methyl esters. researchgate.netscielo.br This method is particularly valuable for assessing the purity of compounds like this compound and for separating it from complex mixtures. researchgate.netscielo.br HPLC offers high resolution and sensitivity, making it suitable for both analytical and preparative applications.

In the analysis of FAMEs, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique utilizes a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. For the analysis of this compound, a C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of solvents such as methanol (B129727), acetonitrile, or a combination of 2-propanol and hexane. researchgate.netscielo.br

A typical HPLC method for the analysis of FAMEs might involve an isocratic elution with acetonitrile or a gradient elution with a mixture of methanol and a 2-propanol-hexane solution. researchgate.netscielo.br Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength of 205 nm, where the ester functional group absorbs light. scielo.br The method's performance is validated by assessing its linearity, repeatability (often expressed as relative standard deviation, RSD), and sensitivity, including the limit of quantification. researchgate.netscielo.br

Below is a table summarizing a representative set of HPLC conditions for the analysis of fatty acid methyl esters.

ParameterCondition
Column C18
Mobile Phase Acetonitrile (isocratic) or Methanol/2-propanol-hexane (gradient)
Flow Rate 1 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 205 nm
Run Time 20-34 minutes

These conditions are based on established HPLC methods for the analysis of fatty acid methyl esters and are applicable for the separation and purity assessment of this compound. researchgate.netscielo.br

The retention time of this compound in an HPLC system is a characteristic property that can be used for its identification by comparing it to a reference standard. scielo.br Furthermore, the area of the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification and purity assessment. HPLC methods for FAME analysis have demonstrated good linearity (r² > 0.99) and repeatability (RSD < 3%), ensuring reliable and precise results. researchgate.netscielo.br

Ecological and Environmental Significance of Methyl E Icos 13 Enoate

Role in Plant-Microbe Interactions and Ecological Niche Adaptation

There is no scientific literature available to suggest that methyl (E)-icos-13-enoate is a root exuded metabolite. Consequently, its role in plant-microbe interactions, such as mediating symbiotic or pathogenic relationships, and its contribution to a plant's adaptation to its ecological niche are unknown. Research into the chemical composition of root exudates has identified a wide array of compounds, but this compound has not been reported among them.

Presence and Dynamic Transformations in Aquatic and Terrestrial Ecosystems

The presence of this compound as an algal metabolite or its general occurrence and transformation pathways in aquatic and terrestrial environments have not been documented. While algae are known producers of a vast diversity of fatty acid methyl esters, specific identification and study of this compound within these ecosystems are absent from the current body of scientific knowledge.

Contribution to Biogenic Volatile Organic Compound (BVOC) Profiles

There is no evidence to indicate whether this compound is a component of biogenic volatile organic compound (BVOC) emissions from any source. Its volatility and potential contribution to atmospheric chemistry are therefore uncharacterized.

Future Research Directions and Unexplored Avenues

Discovery and Characterization of Novel Biosynthetic Enzymes Highly Specific to (E)-Icos-13-enoate

The biosynthetic pathway of methyl (E)-icos-13-enoate is currently unknown. It is hypothesized that its formation involves a series of elongation and desaturation steps from shorter-chain fatty acid precursors. However, the specific enzymes responsible for the introduction of the trans double bond at the Δ13 position have not been identified. Future research should focus on the following:

Identification of Novel Desaturases and Isomerases: The formation of a trans double bond is less common than the cis configuration in biological systems. Research efforts could be directed towards the discovery of novel fatty acid desaturases or isomerases that specifically produce the (E)-configuration. Functional screening of enzymes from diverse organisms, particularly those known to produce other trans fatty acids, could be a promising approach.

Elucidation of Elongase Specificity: The elongation of fatty acid chains is carried out by a complex of enzymes known as elongases. academie-sciences.fr Understanding the substrate specificity of elongase systems is crucial to determine how an 18-carbon precursor is extended to a 20-carbon chain prior to or after desaturation. pnas.org Investigating the chain-length specificity of elongases from various organisms could reveal enzymes capable of producing the C20 backbone of icos-13-enoic acid. academie-sciences.fr

A deeper understanding of these biosynthetic enzymes will not only shed light on the origin of this compound but also provide tools for its potential biotechnological production.

Research AreaKey ObjectivesPotential Approaches
Enzyme DiscoveryIdentify desaturases/isomerases creating the (E)-double bond at Δ13.Genome mining, functional screening of candidate enzymes from diverse species.
Elongase CharacterizationDetermine the elongase systems responsible for the C20 chain.In vitro and in vivo characterization of elongase substrate specificity.

Comprehensive Metabolic Profiling of this compound in Diverse Biological Models

To understand the physiological relevance of this compound, it is essential to investigate its metabolic fate in various biological systems. Comprehensive metabolic profiling, or metabolomics, can provide a snapshot of the downstream metabolites and perturbed pathways resulting from the presence of this compound. metabolon.com

Future studies should employ advanced analytical platforms like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to trace the metabolism of isotopically labeled this compound in different model organisms. creative-proteomics.comnih.gov This could include:

Mammalian Cell Lines and Animal Models: Investigating the metabolism in models of human physiology can reveal whether the compound is incorporated into complex lipids, undergoes β-oxidation for energy, or is converted into signaling molecules. nih.govnih.gov

Plant Models: Plants are known to produce a vast array of fatty acid derivatives. Studying the metabolism of this compound in model plants like Arabidopsis thaliana could uncover unique metabolic pathways and potential functions in plant development or defense.

Microbial Systems: Microorganisms, including bacteria and fungi, are a rich source of novel metabolic capabilities. nih.gov Exploring the metabolism of this compound in diverse microbial species could reveal novel biotransformation pathways.

Biological ModelResearch FocusAnalytical Techniques
Mammalian SystemsIncorporation into lipids, energy metabolism, signaling molecule formation.Isotope tracing, GC-MS, LC-MS/MS.
Plant SystemsUnique metabolic pathways, role in development and defense.Metabolomic analysis of plant tissues.
Microbial SystemsNovel biotransformation pathways.Fermentation studies followed by metabolic profiling.

Development of Highly Efficient and Sustainable Biocatalytic Routes for Industrial Production

The scarcity of this compound from natural sources necessitates the development of efficient and sustainable production methods to enable further research and potential applications. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. rsc.org

Future research should focus on:

Lipase-Catalyzed Esterification/Transesterification: Lipases are versatile enzymes that can catalyze the formation of methyl esters from fatty acids or triglycerides. nih.gov Screening for lipases with high specificity towards (E)-icos-13-enoic acid and optimizing reaction conditions can lead to high-yield production processes.

Whole-Cell Biotransformation: Engineering microorganisms to produce (E)-icos-13-enoic acid and then esterify it to its methyl ester in a single step could be a cost-effective production strategy. rwth-aachen.de This would involve expressing the necessary biosynthetic enzymes (desaturases, elongases) and an appropriate ester-forming enzyme in a suitable microbial host like Escherichia coli or Saccharomyces cerevisiae. researchgate.net

Developing such biocatalytic routes will be crucial for producing sufficient quantities of this compound for in-depth biological studies and exploring its potential in industrial applications, such as in the formulation of specialty chemicals or biofuels. snsinsider.comumicore.comcremeroleo.de

Biocatalytic ApproachKey AdvantagesResearch Directions
Enzymatic SynthesisHigh specificity, mild reaction conditions.Screening for novel lipases, process optimization.
Whole-Cell BiotransformationPotentially lower cost, integrated process.Metabolic engineering of microbial hosts, pathway optimization.

Deeper Understanding of its Biological Roles in Host-Pathogen Interactions and Inter-species Communication

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in the complex interplay between different organisms. mdpi.com They can act as virulence factors for pathogens or as defense molecules for hosts. researchgate.netnih.govmdpi.com The unique structure of this compound suggests it may have specific roles in these interactions.

Unexplored avenues of research include:

Role in Host Defense: Investigating whether this compound can modulate the innate immune response of host organisms. For instance, studies in model organisms like Caenorhabditis elegans have shown that specific monounsaturated fatty acids are crucial for pathogen defense. nih.gov

Involvement in Pathogenesis: Exploring the possibility that pathogenic microorganisms produce or utilize this compound to facilitate infection, for example, by altering host cell membranes or signaling pathways.

Function as a Pheromone or Kairomone: Many insects and other organisms use fatty acid derivatives for chemical communication. Research could explore whether this compound acts as a pheromone for attracting mates or as a kairomone that can be detected by predators or parasites.

Elucidating the role of this compound in these ecological interactions could open up new avenues for the development of novel antimicrobial agents or pest control strategies.

Area of InteractionPotential Role of this compoundExperimental Approaches
Host-Pathogen InteractionsModulation of host immunity, virulence factor.Infection assays with model organisms, immune cell stimulation assays.
Inter-species CommunicationPheromone, kairomone.Behavioral assays with insects, chemical ecology studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.